molecular formula C17H16N6OS B11132723 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11132723
M. Wt: 352.4 g/mol
InChI Key: GRPJABWIANMBOA-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .

Scientific Research Applications

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their diverse biological activities.

    Pyrrole Derivatives: Used in various medicinal and industrial applications.

    Thiazole Derivatives: Known for their antimicrobial properties.

Uniqueness

What sets 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C17H16N6OS/c24-16(11-13-12-25-17(19-13)22-8-3-4-9-22)18-7-6-15-21-20-14-5-1-2-10-23(14)15/h1-5,8-10,12H,6-7,11H2,(H,18,24)

InChI Key

GRPJABWIANMBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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